molecular formula C17H14N4O3S2 B5537787 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide

Cat. No. B5537787
M. Wt: 386.5 g/mol
InChI Key: CAROQCIWWNUKFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with thieno[3,2-d]pyrimidine cores involves several key steps. A study by Hossan et al. (2012) detailed the synthesis of pyridines, pyrimidinones, and oxazinones, starting from citrazinic acid and involving multiple steps such as condensation and cyclization. This process is indicative of the complexity involved in synthesizing such compounds (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Molecular Structure Analysis

Elmuradov et al. (2011) synthesized 2,3-dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones, demonstrating the flexibility in modifying the thieno[3,2-d]pyrimidine framework (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Chemical Reactions and Properties

A study by Subasri et al. (2016) on the crystal structures of related compounds revealed that these molecules often have a folded conformation, with intramolecular hydrogen bonds stabilizing this structure. This characteristic affects their reactivity and interactions (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidin derivatives, such as solubility and melting points, are influenced by their structural modifications. For instance, the introduction of different substituents can significantly alter these properties, as seen in the study by Gangjee et al. (2009), who synthesized analogues as potential dual thymidylate synthase and dihydrofolate reductase inhibitors (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of thieno[3,2-d]pyrimidin derivatives are largely determined by their functional groups and overall structure. Studies like that of El Azab and Elkanzi (2014) demonstrate the varied chemical reactivity of these compounds through the formation of diverse derivatives, indicating a wide range of possible chemical behaviors (El Azab & Elkanzi, 2014).

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to "2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide" have been synthesized and evaluated for their antimicrobial properties. Studies have shown that derivatives incorporating pyrimidinone and thieno[3,2-d]pyrimidin moieties possess good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains.

Anti-inflammatory Applications

The synthesis and evaluation of derivatives related to this compound have also shown promising anti-inflammatory activities. For instance, compounds fused to a thiophene moiety using citrazinic acid as a synthon demonstrated anti-inflammatory effects comparable to Prednisolone®, a standard anti-inflammatory drug (Amr et al., 2007). This highlights the potential for these compounds in the development of new anti-inflammatory therapies.

Potential Antitumor Activities

Additionally, certain derivatives have exhibited potential antitumor activities. Synthesis and evaluation of new derivatives have led to compounds that display potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). These findings suggest that modifications of the "2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide" structure could lead to novel antitumor agents.

properties

IUPAC Name

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-9(10-5-3-2-4-6-10)19-12(22)8-25-16-11(7-18)13-14(26-16)15(23)21-17(24)20-13/h2-6,9H,8H2,1H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAROQCIWWNUKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(1-phenylethyl)acetamide

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